![molecular formula C9H9N3OS B6247023 6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 1824019-02-4](/img/new.no-structure.jpg)
6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring attachment.
Thiazolo[3,2-a]pyridines: Another class of thiazolo-pyridine compounds with different pharmacological profiles.
Uniqueness
6-cyclopropoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the cyclopropoxy group, which may confer distinct biological activities and chemical reactivity compared to other thiazolo-pyridine derivatives.
Properties
CAS No. |
1824019-02-4 |
---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
6-cyclopropyloxy-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C9H9N3OS/c10-9-12-6-3-8(13-5-1-2-5)11-4-7(6)14-9/h3-5H,1-2H2,(H2,10,12) |
InChI Key |
OHYPAZNCVBZKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C3C(=C2)N=C(S3)N |
Purity |
95 |
Origin of Product |
United States |
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